REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])=[O:4].[Li]CCCC.CCCCCC.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C.Cl>CCOCC>[CH3:1][N:2]([CH3:12])[S:3]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[B:24]([OH:29])[OH:25])(=[O:4])=[O:5]
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Name
|
|
Quantity
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9.25 g
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Type
|
reactant
|
Smiles
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CN(S(=O)(=O)C1=CC=CC=C1)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
16.1 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was kept below −60° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
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TEMPERATURE
|
Details
|
to slowly warm up to +20° C
|
Type
|
WAIT
|
Details
|
The reaction mixture was left cold
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Type
|
TEMPERATURE
|
Details
|
to warm up over night
|
Type
|
CUSTOM
|
Details
|
was continued at rt
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was then extracted with Et2O (2×50 ml)
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Type
|
EXTRACTION
|
Details
|
the combined organic fractions extracted with 1 M NaOH (4×50 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
washed with Et2O/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=C(C=CC=C1)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |